N-(4-Bromo-5-methylthiazol-2-yl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7BrN2OS |
|---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
N-(4-bromo-5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H7BrN2OS/c1-3-5(7)9-6(11-3)8-4(2)10/h1-2H3,(H,8,9,10) |
InChI Key |
NYHMMODGUQWDNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Diversification Strategies for N 4 Bromo 5 Methylthiazol 2 Yl Acetamide and Its Analogs
Established Synthetic Pathways to the N-(4-Bromo-5-methylthiazol-2-yl)acetamide Scaffold
The construction of the this compound core can be achieved through several strategic approaches, including de novo ring formation, modification of a pre-existing thiazole (B1198619) ring, and streamlined one-pot procedures.
Synthesis via Thiazole Ring Formation Reactions (e.g., Hantzsch Thiazole Synthesis Modifications)
The Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole heterocycle. nih.gov This classical method involves the condensation reaction between an α-haloketone and a thioamide-containing compound. organic-chemistry.org For the specific synthesis of the this compound scaffold, this reaction can be adapted in several ways.
One primary route involves the reaction of N-acetylthiourea with a suitably substituted α-haloketone, such as 3-bromo-3-chlorobutan-2-one. The N-acetylthiourea provides the N-C-S fragment and the pre-installed acetamide (B32628) group, while the α-haloketone provides the remaining carbon atoms for the ring, along with the C4-bromo and C5-methyl substituents. The versatility of the Hantzsch synthesis allows for the preparation of a wide array of structurally diverse thiazoles by simply varying the two main components.
Table 1: Hantzsch Synthesis Approach to Substituted 2-Acetamidothiazoles
| α-Haloketone Component | Thioamide Component | Resulting Thiazole Core |
|---|---|---|
| 3,3-Dihalobutan-2-one | N-acetylthiourea | 2-Acetamido-4-halo-5-methylthiazole |
| α-Halo-α-methyl ketone | N-acetylthiourea | 2-Acetamido-4-substituted-5-methylthiazole |
This method's primary advantage is its straightforwardness and the ready availability of diverse starting materials, enabling access to a library of analogs. nih.gov
Post-Functionalization Approaches (e.g., Bromination of N-(4-methylthiazol-2-yl)acetamide Precursors using reagents like Br₂/AcOH or N-bromosuccinimide (NBS))
An alternative strategy to building the thiazole ring with all substituents in place is the post-functionalization of a pre-synthesized thiazole precursor. This approach involves the synthesis of N-(5-methylthiazol-2-yl)acetamide, followed by selective bromination at the C4 position. The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions.
Common brominating agents for such transformations include bromine in acetic acid (Br₂/AcOH) or N-bromosuccinimide (NBS). organic-chemistry.org NBS is often preferred as it is a safer and more convenient source of electrophilic bromine. organic-chemistry.orgnih.gov The reaction typically proceeds by activating the thiazole ring towards electrophilic attack. The existing substituents—the activating 2-acetamido and 5-methyl groups—direct the incoming electrophile. While the C5 position is often highly reactive in thiazoles, steric hindrance from the adjacent methyl group and the electronic influence of the substituents can direct bromination to the C4 position.
Recent studies have demonstrated the efficacy of NBS in various bromination reactions, including the one-pot synthesis of brominated heterocycles from simple precursors. nih.govmdpi.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high regioselectivity and yield.
One-Pot Reaction Strategies for Thiazole Acetamide Derivatives
To improve efficiency, reduce waste, and simplify purification processes, one-pot multi-component reactions have emerged as a powerful tool in modern organic synthesis. bepls.com Several one-pot strategies have been developed for the synthesis of thiazole derivatives. nih.govnih.govacgpubs.org These methods combine multiple reaction steps into a single operation without isolating intermediates.
For the synthesis of this compound or its precursors, a one-pot approach could involve the reaction of a simple ketone (e.g., butan-2-one), a thiourea (B124793) derivative (e.g., N-acetylthiourea), and a brominating agent like NBS. mdpi.com In such a sequence, the ketone is first α-brominated in situ, followed by condensation with the thioamide to form the thiazole ring. nih.govnih.gov The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) and reusable catalysts can further enhance the green credentials of these synthetic routes. bepls.comresearchgate.net
Table 2: Examples of One-Pot Syntheses for Thiazole Derivatives
| Reactants | Catalyst/Medium | Product Type | Reference |
|---|---|---|---|
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid | Substituted Hantzsch thiazole derivatives | nih.govbepls.com |
| Acetyl acetone, NBS, thiourea | PEG-400, Microwave irradiation | 1-(2-Amino-4-methylthiazol-5-yl)ethanone | bepls.com |
| Ethylarenes, NBS, 2-aminopyridine | AIBN, Water | Imidazo[1,2-a]pyridines and Thiazoles | mdpi.com |
These strategies offer significant advantages in terms of operational simplicity and time efficiency, making them highly attractive for the rapid generation of compound libraries. acgpubs.org
Rational Design and Synthesis of this compound Derivatives
Chemo-diversification of the lead scaffold is essential for exploring structure-activity relationships (SAR). Modifications can be systematically introduced at the acetamide side chain or on the thiazole ring itself.
Structural Modifications at the Acetamide Moiety (e.g., acyl substitutions)
The acetamide group at the C2 position is a prime site for structural modification. The synthesis of such analogs typically begins with a common intermediate, 2-amino-4-bromo-5-methylthiazole. This versatile amine can be acylated with a wide variety of acylating agents, such as acyl chlorides or anhydrides, to introduce different functionalities.
This strategy allows for the exploration of how changes in the size, electronics, and lipophilicity of the acyl group impact biological activity. For instance, replacing the acetyl group with longer alkyl chains, aromatic rings, or other heterocyclic moieties can significantly alter the compound's properties. researchgate.net Studies on similar thiazole cores have demonstrated the synthesis of diverse amide derivatives, highlighting the feasibility of this approach. mdpi.comresearchgate.netmdpi.com
Table 3: Diversification at the C2-Amide Position of Thiazole Scaffolds
| Acylating Agent | Resulting C2-Substituent | Reference Example |
|---|---|---|
| Chloroacetyl chloride | -NH-CO-CH₂Cl | Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives researchgate.net |
| Phenylacetyl chloride | -NH-CO-CH₂-Ph | Synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives |
| Various mercapto-acetyl chlorides | -NH-CO-CH₂-S-R | Synthesis of 2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide derivatives researchgate.net |
Substituent Variation on the Thiazole Ring (e.g., at the 4-position or 5-position)
Variation at the 4-Position: The bromine atom at the C4 position serves as a useful synthetic handle for further diversification. It can be readily replaced by various other groups through metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids can introduce a range of aryl or heteroaryl groups, while Stille coupling with organostannanes can install alkyl or vinyl substituents. This allows for extensive exploration of the chemical space around this position.
Variation at the 5-Position: Modifying the C5-methyl group typically requires returning to the de novo synthesis of the thiazole ring. By employing different α-haloketones in the Hantzsch synthesis, a variety of substituents can be installed at the C5 position. For example, using different 3-halo-alkan-2-ones would allow for the introduction of different alkyl groups at C5, fundamentally altering the shape and properties of the resulting molecule. This highlights the power of the Hantzsch synthesis in generating a diverse set of analogs for SAR studies. nih.govnih.gov
Hybrid Compound Synthesis Incorporating the this compound Core
The presence of a bromine atom at the 4-position of the thiazole ring in this compound provides a versatile handle for a range of chemo-diversification strategies, particularly through metal-catalyzed cross-coupling reactions. These reactions enable the fusion of the this compound core with other pharmacophores to create hybrid compounds with potentially enhanced or novel biological activities.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo-thiazole moiety is an excellent substrate for several such transformations.
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the bromo-thiazole with an organoboron compound, typically an aryl or heteroaryl boronic acid or ester. This strategy allows for the introduction of various aromatic and heteroaromatic rings at the 4-position of the thiazole. The general reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base. nih.govmdpi.com
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the bromo-thiazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov The resulting alkynyl-thiazole hybrids can serve as precursors for further transformations, such as the synthesis of triazoles via "click chemistry."
Heck Coupling: The Heck reaction allows for the vinylation of the thiazole ring by coupling this compound with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This introduces an alkenyl substituent at the 4-position.
Click Chemistry for Triazole Hybrid Synthesis:
The aforementioned Sonogashira coupling can be utilized as a preliminary step to introduce a terminal alkyne. This alkyne-functionalized thiazole can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," with an organic azide. This highly efficient and regioselective reaction yields 1,4-disubstituted 1,2,3-triazole-linked hybrid molecules.
| Hybrid Type | Synthetic Strategy | Key Reagents and Catalysts | Potential Pharmacophore Introduced |
|---|---|---|---|
| Aryl/Heteroaryl-Thiazole | Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Substituted phenyls, pyridines, thiophenes |
| Alkynyl-Thiazole | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Alkynes with various substituents |
| Alkenyl-Thiazole | Heck Coupling | Alkene, Pd catalyst, Base | Styrenyl, acrylate moieties |
| Triazolyl-Thiazole | Click Chemistry (CuAAC) | Organic azide, Cu(I) catalyst | 1,2,3-Triazole ring linking to another moiety |
Mechanistic Investigations of Key Synthetic Transformations
The synthesis of this compound involves two pivotal transformations: the bromination of the thiazole ring and the acylation of the 2-amino group. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting the outcomes of related synthetic endeavors.
Mechanism of Bromination:
The bromination of a 2-acetamido-5-methylthiazole precursor to introduce the bromine atom at the 4-position proceeds through an electrophilic aromatic substitution (EAS) mechanism. The thiazole ring, while being a five-membered heterocycle, possesses aromatic character and can undergo substitution reactions.
Generation of the Electrophile: The reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). In the case of Br₂, a Lewis acid catalyst may be used to polarize the Br-Br bond, generating a more potent electrophile.
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich thiazole ring acts as a nucleophile and attacks the electrophilic bromine atom. The acetamido group at the 2-position and the methyl group at the 5-position are both activating and directing groups. The attack occurs preferentially at the C4 position, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.
Deprotonation and Aromatization: A base present in the reaction mixture abstracts a proton from the C4 carbon, leading to the re-establishment of the aromatic system and the formation of the final 4-bromo-substituted thiazole. nih.govresearchgate.net
Mechanism of N-Acetylation:
The introduction of the acetamido group is achieved through the N-acetylation of a 2-amino-4-bromo-5-methylthiazole precursor. This reaction follows a nucleophilic acyl substitution mechanism.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate where the carbonyl carbon is sp³-hybridized.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling a leaving group (e.g., acetate or chloride). This step is often facilitated by a base that deprotonates the positively charged nitrogen atom. nih.gov
| Transformation | Reaction Type | Key Intermediates | Driving Force |
|---|---|---|---|
| Bromination of 2-acetamido-5-methylthiazole | Electrophilic Aromatic Substitution | Sigma Complex (Wheland Intermediate) | Re-aromatization of the thiazole ring |
| N-Acetylation of 2-amino-4-bromo-5-methylthiazole | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Formation of a stable amide bond |
Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Bromo 5 Methylthiazol 2 Yl Acetamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
¹H NMR spectroscopy of N-(4-Bromo-5-methylthiazol-2-yl)acetamide derivatives is expected to reveal characteristic signals corresponding to the protons in the molecule. For instance, the methyl group protons on the thiazole (B1198619) ring would typically appear as a singlet in a specific chemical shift range. The protons of the acetamide (B32628) group, specifically the methyl protons and the amide proton (N-H), would also exhibit distinct signals. The chemical shift of the amide proton can be influenced by solvent and temperature. In a series of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, the methyl protons of the acetamide group were observed as a singlet around δ 2.00 ppm mdpi.com. The amide proton (NH) typically appears as a singlet at a lower field, for example, around δ 10.38 ppm mdpi.com.
Interactive Table: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Thiazole-CH₃ | ~2.0-2.5 | Singlet |
| Acetamide-CH₃ | ~2.0-2.3 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. For this compound derivatives, distinct signals are expected for each carbon atom. The carbonyl carbon of the acetamide group is typically observed at a significantly downfield chemical shift. The carbon atoms of the thiazole ring, including the carbon bearing the bromo and methyl substituents, will have characteristic chemical shifts. For related N-phenylacetamide derivatives with a 4-arylthiazole core, the carbonyl carbon of the acetamide group appears around δ 168.29 ppm, and the methyl carbon of the acetamide at approximately δ 24.35 ppm mdpi.com.
Interactive Table: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| Thiazole-C2 | ~160-170 |
| Thiazole-C4 | ~140-150 |
| Thiazole-C5 | ~110-120 |
| Thiazole-CH₃ | ~10-20 |
| Acetamide-C=O | ~165-175 |
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This technique would establish the correlation between coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would reveal the direct correlation between protons and the carbon atoms they are attached to.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C=O (amide I) bond, and the C-N bond of the amide group, as well as vibrations associated with the thiazole ring. In similar thiazole derivatives, the N-H stretching vibration is typically observed in the range of 3100-3300 cm⁻¹, while the amide C=O stretching vibration appears around 1650-1700 cm⁻¹.
Interactive Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3100 - 3300 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide I) | 1650 - 1700 |
| N-H Bend (Amide II) | 1500 - 1600 |
| C-N Stretch | 1200 - 1400 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For example, in a study of N-phenylacetamide derivatives with a 4-arylthiazole moiety, HRMS (ESI) was used to confirm the calculated molecular mass of the synthesized compounds mdpi.com.
Biological Activity Profiling and Molecular Mechanism Elucidation of N 4 Bromo 5 Methylthiazol 2 Yl Acetamide Analogs
Antimicrobial Activity Investigations
Analogs of N-(4-Bromo-5-methylthiazol-2-yl)acetamide have been evaluated for their efficacy against a spectrum of microbial pathogens, including bacteria, fungi, and viruses.
Thiazole (B1198619) acetamide (B32628) derivatives have demonstrated notable in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. A study involving N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives identified several compounds with promising antimicrobial effects. researchgate.net Similarly, hybrid molecules incorporating a 2-mercaptobenzothiazole (B37678) moiety linked to various amines via an acetamide bond have shown significant antibacterial action, with some derivatives exhibiting minimum inhibitory concentrations (MIC) comparable to the standard drug levofloxacin (B1675101) against strains like E. coli and S. aureus. nih.govacs.org
The antibacterial potency is influenced by the specific substitutions on the thiazole and acetamide moieties. For instance, N-phenylacetamide derivatives containing 4-arylthiazole groups were effective against plant pathogenic bacteria such as Xanthomonas oryzae pv. Oryzae (Xoo). mdpi.comresearchgate.net The lead compound from this series, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, displayed an EC50 value of 156.7 µM, superior to commercial agents like bismerthiazol (B1226852) and thiodiazole copper. mdpi.com
Mechanistic studies suggest these compounds can act through multiple pathways. One identified mechanism is the disruption and rupture of the bacterial cell membrane, as observed through scanning electron microscopy of Xoo treated with an active N-phenylacetamide derivative. mdpi.comresearchgate.net Molecular docking studies on other active analogs, specifically 2-mercaptobenzothiazole acetamide derivatives, predicted that their antibacterial effect could be due to the inhibition of essential bacterial enzymes like DNA gyrase and various bacterial kinases. nih.govacs.org
Table 1: In Vitro Antibacterial Activity of Selected N-(thiazol-2-yl)acetamide Analogs
| Compound Series | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 2-Mercaptobenzothiazole Acetamide Derivatives | E. coli | MIC (µg/mL) | 14.5 ± 0.8 | nih.gov |
| 2-Mercaptobenzothiazole Acetamide Derivatives | S. aureus | MIC (µg/mL) | 15.2 ± 0.5 | nih.gov |
| 2-Mercaptobenzothiazole Acetamide Derivatives | P. aeruginosa | MIC (µg/mL) | 18.4 ± 0.6 | nih.gov |
| N-phenylacetamide-Thiazole Derivatives | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50 (µM) | 156.7 | mdpi.com |
| N-phenylacetamide-Thiazole Derivatives | Xanthomonas axonopodis pv. Citri (Xac) | EC50 (µM) | >500 | mdpi.com |
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | B. subtilis | Zone of Inhibition (mm) | 15 | nih.gov |
| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | S. aureus | Zone of Inhibition (mm) | 13 | nih.gov |
The antifungal potential of this class of compounds has also been explored. Analogs such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were screened for activity against various fungal species. researchgate.net Other studies have shown that thiazole derivatives can exhibit potent antifungal effects against clinically relevant pathogens like Candida albicans and Aspergillus niger. jmchemsci.com
The mechanisms underlying the antifungal action of azole-containing compounds, including thiazoles, are often related to the disruption of fungal cell integrity. nih.gov These can include interference with the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to increased membrane permeability and cell death. nih.gov Another proposed mechanism is the induction of oxidative stress through the formation of reactive oxygen species (ROS) within the fungal cell, which damages essential cellular components and can trigger apoptosis. jmchemsci.com The efficacy of these compounds often shows a clear dose-dependent relationship, with higher concentrations leading to greater inhibition of fungal growth. jmchemsci.com
Table 2: In Vitro Antifungal Activity of a Selected Thiazole Derivative
| Compound | Fungal Strain | Concentration (mg/mL) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| 4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarin | Candida albicans | 1.0 | 22 | jmchemsci.com |
| Aspergillus niger | 1.0 | 18 | jmchemsci.com |
The thiazole nucleus is a key component of approved antiviral drugs, most notably the HIV protease inhibitor Ritonavir, highlighting the scaffold's potential in virology. nih.gov Research into N-(thiazol-2-yl)acetamide analogs and related structures has revealed activity against a range of viruses.
Thiazole-integrated acetamide derivatives have been evaluated for anti-HIV activity. nih.gov One study identified 2-(naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide as an active compound against HIV-1 and HIV-2 strains in cell-based assays. nih.gov The mechanism for many such non-nucleoside analogs involves the inhibition of key viral enzymes, such as reverse transcriptase. nih.gov Beyond HIV, thiazole derivatives have shown inhibitory effects against other viruses, including Hepatitis C Virus (HCV), Bovine Viral Diarrhea Virus (BVDV), and Vesicular Stomatitis Virus (VSV). nih.govtrdizin.gov.tr For example, certain 4-thiazolidinones bearing an imidazo[2,1-b]thiazole (B1210989) moiety were active against VSV with EC50 values in the low micromolar range. trdizin.gov.tr
Anticancer and Antiproliferative Activity Studies
A significant body of research has focused on the anticancer properties of N-(thiazol-2-yl)acetamide analogs, revealing their ability to inhibit cancer cell growth through cytotoxicity, induction of apoptosis, and interference with specific molecular pathways.
Derivatives of N-(thiazol-2-yl)acetamide have demonstrated potent cytotoxic activity against a diverse panel of human cancer cell lines, including those from cervical (HeLa), lung (A549), glioblastoma (U87), prostate (PC-3), and breast (MCF-7) cancers. ijcce.ac.irnih.govijcce.ac.ir For example, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives showed significant cytotoxicity, with the ortho-chloro substituted compound being the most active against HeLa cells (IC50 = 1.3 µM). ijcce.ac.ir Similarly, N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing a 5-chlorobenzimidazole (B1584574) group showed significant anticancer activity against rat glioma (C6) and human lung (A549) cancer cell lines. tandfonline.comnih.gov
A primary mechanism for this cytotoxicity is the induction of apoptosis, or programmed cell death. tandfonline.comnih.gov Studies have confirmed that active analogs trigger apoptosis through the intrinsic pathway, evidenced by the activation of key executioner enzymes like caspase-3 and caspase-9. ijcce.ac.irtandfonline.comnih.gov This activation leads to subsequent downstream events, including DNA fragmentation and a reduction in the mitochondrial membrane potential (MMP). ijcce.ac.irijcce.ac.irtandfonline.com Furthermore, some derivatives have been shown to arrest the cell cycle at various phases (G1, S, or G2/M), preventing cancer cells from proceeding through division and proliferation. mdpi.comusda.gov
Table 3: In Vitro Cytotoxicity of Selected N-(thiazol-2-yl)acetamide Analogs Against Human Cancer Cell Lines
| Compound Series/Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | HeLa | Cervical | 1.3 ± 0.14 | ijcce.ac.ir |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | U87 | Glioblastoma | 3.2 ± 0.21 | ijcce.ac.ir |
| Thiazole-acetamide derivative 10a | MCF-7 | Breast | 4 ± 0.2 | nih.gov |
| PC-3 | Prostate | 7 ± 0.6 | nih.gov | |
| Thiazole-acetamide derivative 10o | MDAMB-231 | Breast | 3 ± 0.2 | nih.gov |
| N-[4-(2-methylthiazol-4-yl)phenyl]-2-(5-chloro-1H-benzimidazol-2-ylthio)acetamide | A549 | Lung | 1.63 | tandfonline.com |
| N-[4-(2-methylthiazol-4-yl)phenyl]-2-(5-chloro-1H-benzimidazol-2-ylthio)acetamide | C6 | Glioma | 3.58 | tandfonline.com |
| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 | Breast | 1.4 | mdpi.com |
To exert their antiproliferative effects, thiazole acetamide analogs interact with specific molecular targets crucial for cancer cell survival and proliferation. One of the most well-documented mechanisms is the inhibition of tubulin polymerization. nih.gov Several novel thiazole-based derivatives have been identified as potent inhibitors that bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. nih.gov The most effective of these compounds demonstrated an IC50 for tubulin polymerization inhibition of 2.69 µM, which was more potent than the reference agent Combretastatin A-4. nih.gov
Another key target identified for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase critical for tumor angiogenesis. Certain N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown inhibitory activity against VEGFR-2, suggesting they may possess anti-angiogenic properties in addition to direct cytotoxicity. mdpi.com While the prompt mentions DHFR and Bcl-2 proteins as potential targets, current research on N-(thiazol-2-yl)acetamide analogs has more strongly implicated tubulin and specific kinases like VEGFR-2 as their primary molecular targets. The induction of apoptosis through caspase activation inherently involves the complex interplay of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, but direct binding and inhibition of Bcl-2 by these specific acetamide compounds is less characterized than their effects on tubulin.
Other Pharmacological Activity Assessments
Analogs of this compound, which belong to the broader class of thiazole derivatives, have been extensively studied for a variety of pharmacological activities beyond their primary applications. These investigations reveal a scaffold capable of interacting with diverse biological targets, leading to potential therapeutic applications in a range of diseases. The versatility of the thiazole ring allows for structural modifications that can tune its activity toward specific enzymes, inflammatory pathways, neurological processes, and oxidative stress mechanisms. nih.govfabad.org.trbohrium.comnih.gov
Enzyme Inhibition Studies (e.g., urease, cholinesterases, glutathione (B108866) S-transferase omega 1 (GSTO1-1))
The thiazole scaffold and its isosteres are prominent in the design of inhibitors for various clinically relevant enzymes.
Cholinesterases
A significant area of research has been the development of thiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to the progression of Alzheimer's disease. mdpi.com The goal is often to create potent and selective inhibitors to address the cholinergic deficit seen in the disease. mdpi.com
Studies have yielded a wide range of outcomes. Some series of newly synthesized thiazole derivatives have demonstrated only weak inhibitory activity against both AChE and BuChE. tandfonline.com For instance, one study found that among eleven novel thiazole compounds, the highest AChE inhibition was 27.73% at a 50 µM concentration. tandfonline.com In contrast, other research has produced highly potent inhibitors. A series of benzimidazole-based thiazole analogues showed excellent inhibitory potential, with IC₅₀ values ranging from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BuChE, with some compounds proving more potent than the standard drug Donepezil. mdpi.com Similarly, certain thiazolylhydrazone derivatives have exhibited potent AChE inhibitory activity, with the most active compound having an IC₅₀ value of 0.028 µM, comparable to Donepezil. mdpi.com Another study on thiazole-based derivatives identified compounds with IC₅₀ values as low as 103.24 nM against AChE. acs.org
Table 1: Cholinesterase Inhibitory Activity of Selected Thiazole Analogs
| Compound Series | Target Enzyme | Reported Activity (IC₅₀) | Reference Compound | Reference IC₅₀ | Source |
|---|---|---|---|---|---|
| Benzimidazole-based thiazoles | AChE | 0.10 ± 0.05 µM | Donepezil | 2.16 ± 0.12 µM | mdpi.com |
| Benzimidazole-based thiazoles | BuChE | 0.20 ± 0.050 µM | Donepezil | 4.5 ± 0.11 µM | mdpi.com |
| Thiazolylhydrazone derivative (2i) | AChE | 0.028 ± 0.001 µM | Donepezil | - | mdpi.com |
| Thiazole-based derivative (10) | AChE | 103.24 nM | Donepezil | - | acs.org |
| Benzothiazole derivative (4e) | AChE | 25.5 ± 2.12 µg/mL | Eserine | 0.025 ± 0.01 µg/mL | scilit.com |
Urease
Urease is a key virulence factor for several pathogenic microorganisms, and its inhibition is a valid therapeutic strategy. nih.gov Heterocyclic compounds, including those related to the thiazole structure, have been investigated as urease inhibitors. For example, a series of mdpi.comtandfonline.comresearchgate.nettriazolo[3,4-b] mdpi.comscilit.comresearchgate.netthiadiazole derivatives demonstrated outstanding urease inhibition, with all tested compounds showing IC₅₀ values (ranging from 0.87 to 8.32 µM) significantly better than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.54 µM). nih.gov Molecular docking studies of other thiadiazole derivatives suggest these compounds can interact effectively with crucial residues in the urease active site, including the nickel ions. researchgate.net
Glutathione S-transferase omega 1 (GSTO1-1)
Glutathione S-transferases (GSTs) are a family of enzymes involved in detoxification and cellular signaling. The omega-class GSTO1 has been identified as having functions distinct from other GSTs, including a role in protein deglutathionylation. bmbreports.org Inhibition of GSTs is being explored as a strategy to overcome multidrug resistance in cancer. nih.gov A study investigating the effects of various amino thiazole compounds on human glioblastoma cells found that specific derivatives could significantly suppress the activity of both GST and thioredoxin reductase 1 (TrxR1), indicating their potential as selective inhibitors for cancer therapy. nih.gov Furthermore, research has shown that GSTO1 is involved in processes like adipocyte differentiation, and its inhibition can suppress this process. bmbreports.org
Anti-inflammatory Pathways and Modulation of Inflammatory Mediators
The thiazole nucleus is a common feature in many compounds designed as anti-inflammatory agents. fabad.org.trresearchgate.net The anti-inflammatory effects of these derivatives are often mediated through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.nettandfonline.com
Several studies have identified thiazole derivatives as dual inhibitors of COX and 5-LOX, which is a desirable profile for an anti-inflammatory drug. tandfonline.comnih.gov For example, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were found to be potent inhibitors of COX-1, COX-2, and 5-LOX enzymes. frontiersin.org The mechanism involves blocking the production of prostaglandins (B1171923) and leukotrienes, which are key inflammatory mediators. researchgate.nettandfonline.com
Beyond direct enzyme inhibition, thiazole analogs can modulate various inflammatory signaling pathways. They have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells. nih.govbenthamscience.com This suppression can occur through the modulation of transcription factors like nuclear factor kappa B (NF-κB). frontiersin.org For instance, a study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives found that the most potent compound effectively inhibited the release of NO, IL-6, and TNF-α. nih.govrsc.org Another investigation of two specific thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (CX-32) and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (B346379) (CX-35), demonstrated that they significantly blocked prostaglandin (B15479496) production, likely through specific COX-2 inhibition. benthamscience.com
Anticonvulsant Mechanisms and Neuropharmacological Relevance
The thiazole scaffold is recognized for its potential in developing anticonvulsant agents. nih.govfabad.org.trtandfonline.com Derivatives are typically evaluated for their anticonvulsant activity in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which represent different types of epileptic seizures. tandfonline.comnih.gov
A variety of thiazole-containing structures, including thiazolidinones and triazolo-thiadiazoles, have shown potent anticonvulsant activity in these models. nih.govmdpi.com For example, one study on 3-aryl amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles found that all tested compounds provided protection against MES-induced seizures. nih.gov A separate study on 6-substituted- mdpi.comtandfonline.comresearchgate.nettriazolo[3,4-b] mdpi.comscilit.comresearchgate.netthiadiazoles identified a compound with a favorable median effective dose (ED₅₀) of 23.7 mg/kg in the MES test. nih.gov
The proposed pharmacophore for anticonvulsant activity in these derivatives often includes key structural features such as hydrophobic aromatic systems, a hydrogen-binding domain, and an electron-donor group. mdpi.combiointerfaceresearch.com The neuropharmacological relevance of thiazoles extends beyond general anticonvulsant effects. Recent studies have explored their role as modulators of specific neural receptors. For example, thiazole-carboxamide derivatives have been investigated as negative allosteric modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission. mdpi.com By modulating receptor kinetics, these compounds present a potential therapeutic avenue for neurological disorders characterized by excitotoxicity. mdpi.com
Antioxidant Activity and Related Biochemical Pathways
Many thiazole derivatives have been reported to possess significant antioxidant properties. globalresearchonline.netnih.govwisdomlib.org This activity is crucial for combating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. nih.gov Antioxidants can neutralize ROS through mechanisms like hydrogen atom transfer (HAT) or single electron transfer (SET). nih.gov
The antioxidant capacity of thiazole analogs is commonly evaluated using a battery of in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, as well as methods that measure ferric reducing antioxidant power (FRAP) and cupric reducing antioxidant capacity (CUPRAC). nih.govnih.govresearchgate.net
Research has shown that incorporating phenolic fragments into the thiazole structure often enhances antioxidant activity. researchgate.netmdpi.com A study on new thiazole and thiazolidinone derivatives with phenolic moieties found that most of the synthesized compounds exhibited antioxidant activity exceeding that of the standard 4-methyl-2,6-di-tert-butylphenol. researchgate.netmdpi.com Another study on polyphenolic thiazole derivatives found that several compounds had lower IC₅₀ values (indicating higher potency) in the ABTS assay than the reference antioxidant ascorbic acid. nih.gov These findings underscore the potential of the thiazole scaffold to act as a core for developing effective antioxidant agents that can neutralize harmful free radicals and reduce oxidative damage. nih.govnih.gov
Table 2: Antioxidant Activity of Selected Thiazole Analogs
| Compound Series | Assay | Reported Activity (IC₅₀) | Reference Compound | Source |
|---|---|---|---|---|
| Thiazolylhydrazone (2d) | DPPH Scavenging | 29.12 ± 0.008 µM | Gallic Acid (IC₅₀ = 29.48 ± 0.014 µM) | tandfonline.com |
| Thiazolylhydrazone (2g) | DPPH Scavenging | 25.14 ± 0.003 µM | Gallic Acid (IC₅₀ = 29.48 ± 0.014 µM) | tandfonline.com |
| Polyphenolic Thiazole (7j) | DPPH Scavenging | Most active in series | Ascorbic Acid, Trolox | nih.gov |
| Phenolic Thiazole (5a) | ABTS Scavenging | Lower IC₅₀ than Ascorbic Acid | Ascorbic Acid | nih.gov |
| Phenolic Thiazole (7b) | ABTS Scavenging | Lower IC₅₀ than Ascorbic Acid | Ascorbic Acid | nih.gov |
Structure Activity Relationship Sar Studies and Rational Drug Design Principles for N 4 Bromo 5 Methylthiazol 2 Yl Acetamide Derivatives
Correlating Specific Structural Modulations with Observed Biological Activity Profiles
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of the N-(4-Bromo-5-methylthiazol-2-yl)acetamide scaffold, modifications at the thiazole (B1198619) ring, the acetamide (B32628) linker, and peripheral substituents have been shown to significantly impact efficacy and target specificity.
Research into related thiazole acetamide derivatives has provided key insights. For example, in a series of thiazole-based tubulin polymerization inhibitors, the nature of the substituent at the 4-position of the thiazole ring was critical for activity. frontiersin.org When a phenyl group was present at this position, further substitutions on that phenyl ring dramatically altered potency. Replacing the hydrogen on the phenyl ring with a 4-chloro group or a 4-methyl group led to a significant decrease in anti-tubulin activity, with IC50 values dropping from 2.69 µM for the unsubstituted phenyl derivative to 5.62 µM and 47.75 µM, respectively. frontiersin.org This indicates a high sensitivity to steric and electronic changes at this specific location.
Similarly, in the context of cyclooxygenase (COX) inhibitors, the introduction of a methyl group onto the thiazole ring was found to positively influence the molecule's geometry, leading to an improvement in inhibitory potency against both COX-1 and COX-2 enzymes. acs.org In another study of thiazole carboxamides, a bulky trimethoxyphenyl group was shown to enhance selectivity for the COX-2 enzyme, likely because its size hinders effective binding within the narrower active site of the COX-1 enzyme. nih.gov
The acetamide portion of the molecule also serves as a critical linker and a point for modification. In one study, extending the acetamide with various phenylacetamide moieties was part of a hybridization approach to design new cytotoxic agents. ijcce.ac.ir The electronic properties of substituents on this terminal phenyl ring were found to be crucial, with an ortho-chlorine substitution resulting in the most active derivative against HeLa cancer cells (IC50 = 1.3 µM). ijcce.ac.ir
These findings underscore the importance of systematic modification to delineate the SAR. The data suggests that for this compound derivatives, the bromine atom at position 4 and the methyl group at position 5 on the thiazole ring, as well as the N-acetamide group, are key determinants of activity that can be fine-tuned.
| Parent Scaffold | Modification | Target/Assay | Observed Activity Change | Reference |
|---|---|---|---|---|
| 4-Phenylthiazole-2-acetamide | Addition of 4-Chloro to phenyl group | Tubulin Polymerization | 2-fold decrease in potency (IC50: 2.69 µM → 5.62 µM) | frontiersin.org |
| 4-Phenylthiazole-2-acetamide | Addition of 4-Methyl to phenyl group | Tubulin Polymerization | 18-fold decrease in potency (IC50: 2.69 µM → 47.75 µM) | frontiersin.org |
| Thiazole Carboxamide | Introduction of methyl group on thiazole ring | COX-1/COX-2 Inhibition | Enhanced potency against both isoforms | acs.org |
| Thiazole Carboxamide | Addition of trimethoxy group on phenyl ring | COX-1/COX-2 Inhibition | Increased selectivity for COX-2 | nih.gov |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)acetamide | Addition of ortho-chloro phenylacetamide moiety | HeLa Cell Cytotoxicity | High potency (IC50 = 1.3 µM) | ijcce.ac.ir |
Stereochemical Considerations in Biological Activity and Target Interactions
While the parent compound this compound is achiral, the introduction of chiral centers in its derivatives is a critical consideration in drug design. The three-dimensional arrangement of atoms in a molecule can lead to stereoisomers (enantiomers and diastereomers) that have identical chemical formulas but different spatial orientations.
Biological macromolecules, such as enzymes and receptors, are inherently chiral. Consequently, they often interact differently with the stereoisomers of a drug molecule. This can result in one isomer having significantly higher potency, a different pharmacological effect, or a better safety profile than the other(s).
Application of Ligand-Based and Structure-Based Drug Design Methodologies
Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. Both ligand-based and structure-based design methodologies are applicable to the development of this compound derivatives.
Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography or NMR spectroscopy. Molecular docking is a primary tool in SBDD. In numerous studies on thiazole derivatives, docking has been used to predict the binding orientation and affinity of synthesized compounds within the active site of their target protein. acs.orgresearchgate.netresearchgate.net For example, docking studies of thiazole carboxamides into the active sites of COX-1 and COX-2 enzymes helped to rationalize their observed activity and selectivity, guiding further modifications. acs.orgnih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and other molecular forces that stabilize the ligand-protein complex, providing a roadmap for designing more potent inhibitors.
Ligand-Based Drug Design (LBDD) is used when the structure of the target is unknown, but a set of molecules with known activities is available. This approach involves identifying the common chemical features (pharmacophore) required for biological activity. Hybridization, which involves combining distinct pharmacophoric elements from different active molecules, is a common LBDD strategy. nih.gov The design of certain cytotoxic thiazole derivatives has been guided by a hybridization approach, combining the 4-(4-chlorophenyl)thiazole-2-amide and phenylacetamide pharmacophores to create novel, potent compounds. ijcce.ac.ir
Integrating both SBDD and LBDD can be particularly powerful. An initial pharmacophore model can be developed from known active compounds (LBDD), and then these models can be validated and refined using docking into a target's crystal structure (SBDD). nih.gov
Optimization Strategies for Enhanced Potency, Selectivity, and Desired Pharmacological Profiles
The ultimate goal of a drug design program is to optimize a lead compound into a clinical candidate. This involves enhancing its potency and selectivity while ensuring it has a suitable pharmacological profile (e.g., absorption, distribution, metabolism, and excretion - ADME).
Potency Enhancement: Insights from SAR and computational modeling are used to make structural modifications that improve binding affinity to the target. This could involve adding functional groups that form additional hydrogen bonds or hydrophobic interactions with the active site. For example, studies on thiazole-based COX inhibitors showed that structural modifications to the core scaffold led to a notable improvement in inhibition potency against both COX isoforms. acs.org
Selectivity Improvement: Many drugs fail due to off-target effects. Optimization for selectivity involves designing molecules that bind preferentially to the intended target over other related proteins. A key strategy is to exploit differences in the active sites of the target and off-targets. For instance, designing derivatives with bulky groups that fit into the larger COX-2 active site but not the smaller COX-1 site is a classic strategy for achieving COX-2 selectivity. nih.gov This approach was successfully used for thiazole carboxamides, where the most selective compound featured a bulky group that could not bind well with the COX-1 enzyme. nih.gov
Pharmacological Profile Optimization: A potent and selective compound is not a useful drug unless it can reach its target in the body. The physicochemical properties of this compound derivatives, such as lipophilicity and hydrogen bonding capacity, can be modulated to improve oral bioavailability and metabolic stability. Replacing or modifying metabolically labile groups or introducing polar groups can fine-tune the ADME profile, turning a potent inhibitor into a viable drug candidate. fabad.org.tr
Emerging Trends and Future Directions in N 4 Bromo 5 Methylthiazol 2 Yl Acetamide Research
Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery Pipelines
ML models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are being developed to predict the biological activity of chemical compounds based on their molecular descriptors. nih.gov For instance, a study on 53 thiazole (B1198619) derivatives used an ML approach to build a QSAR model for anticancer lead discovery, demonstrating the potential to predict how structural modifications impact biological function. nih.gov These models can rapidly screen vast virtual libraries of compounds to identify molecules with a high probability of interacting with a specific biological target. mdpi.commdpi.com
Table 1: Applications of AI/ML in Thiazole Acetamide (B32628) Research
| AI/ML Application | Description | Potential Impact on N-(4-Bromo-5-methylthiazol-2-yl)acetamide |
|---|---|---|
| Virtual Screening | High-throughput screening of large compound databases to identify molecules that are likely to bind to a drug target. mdpi.com | Rapid identification of potential biological targets for the compound. |
| QSAR Modeling | Development of models that correlate a compound's chemical structure with its biological activity. nih.gov | Prediction of the compound's efficacy and guidance for synthesizing more potent analogs. |
| ADMET Prediction | Use of algorithms to forecast the pharmacokinetic and toxicological profile of a molecule. dergipark.org.tr | Early assessment of the compound's drug-likeness, reducing late-stage failures. |
| De Novo Drug Design | Generation of novel molecular structures with desired pharmacological properties using generative AI models. mdpi.com | Design of new thiazole acetamide derivatives with optimized activity and safety profiles. |
Advanced Omics Technologies for Comprehensive Biological Profiling and Target Validation
The advent of "omics" technologies—genomics, proteomics, and metabolomics—provides powerful tools for elucidating the mechanism of action and identifying the cellular targets of bioactive compounds. nih.govresearchgate.net For this compound, these technologies can offer a system-wide view of its biological effects, moving beyond single-target interactions to a more holistic understanding.
Genomics and Transcriptomics: These approaches can identify changes in gene expression within cells or tissues upon treatment with the compound. This can reveal the signaling pathways that are modulated, helping to infer the compound's mechanism of action.
Proteomics: By analyzing the entire protein complement of a cell (the proteome), researchers can directly identify the protein targets that this compound binds to. Techniques like thermal proteome profiling or chemical proteomics can pinpoint specific protein interactions.
Metabolomics: This technology analyzes the complete set of small-molecule metabolites in a biological sample. nih.gov Changes in metabolic profiles following exposure to the compound can provide crucial insights into its effects on cellular processes and help identify biomarkers of its activity.
By integrating data from these different omics layers, researchers can construct a comprehensive biological profile of this compound, validate its molecular targets, and understand its downstream effects on cellular networks. researchgate.net
Table 2: Omics Technologies in this compound Research
| Omics Technology | Research Focus | Potential Insights |
|---|---|---|
| Genomics | Analyzing changes in gene expression profiles. | Identification of genetic pathways affected by the compound. |
| Proteomics | Identifying direct protein binding partners and expression changes. nih.gov | Direct validation of molecular targets and off-targets. |
| Metabolomics | Profiling changes in cellular metabolite levels. nih.gov | Understanding the compound's impact on cellular metabolism and function. |
Exploration of Novel Therapeutic Indications and Underexplored Biological Pathways
While the full therapeutic potential of this compound is still under investigation, the broader class of thiazole derivatives is known for a wide range of biological activities. mdpi.com Many thiazole-containing compounds have demonstrated significant antimicrobial properties. mdpi.com For example, newly synthesized thiazole derivatives have shown promising antifungal activity against Candida albicans, including strains resistant to conventional antimycotics. nih.gov Studies have indicated that their mechanism of action may involve disruption of the fungal cell wall or cell membrane. nih.gov
Similarly, other research has focused on designing N-phenylacetamide derivatives containing thiazole moieties as potent antibacterial agents against plant pathogens like Xanthomonas oryzae. nih.gov These findings suggest that this compound could be a valuable scaffold for developing new anti-infective agents. Future research should focus on screening this specific compound against a diverse panel of microbial pathogens, including bacteria and fungi of clinical relevance.
The exploration of its effects on previously unexamined biological pathways could also uncover entirely new therapeutic applications. Given the structural diversity and broad bioactivity of thiazoles, investigating the compound's role in areas such as inflammation, neurodegenerative disorders, or metabolic diseases could prove to be a fruitful area of research.
Sustainable and Green Chemistry Approaches in Thiazole Acetamide Synthesis
In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce environmental impact and improve efficiency. mdpi.comresearchgate.net The synthesis of thiazole derivatives, including this compound, traditionally involved methods that may use hazardous reagents and solvents. bepls.com
Emerging trends focus on developing environmentally benign synthetic routes. bepls.com These include:
Microwave-Assisted Synthesis: This technique often leads to significantly reduced reaction times, higher yields, and fewer by-products compared to conventional heating methods. bepls.comsruc.ac.uk
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) minimizes environmental pollution. bepls.com Some procedures have even been developed to be solvent-free. youtube.com
Green Catalysts: Employing recyclable and non-toxic catalysts, such as silica-supported acids, can improve the sustainability of the synthesis process. researchgate.net
Multi-Component Reactions: Designing one-pot reactions where multiple starting materials are combined to form the final product without isolating intermediates can increase efficiency and reduce waste. researchgate.netsruc.ac.uk
These sustainable approaches not only align with environmental goals but also offer economic benefits through reduced energy consumption, less waste, and simpler purification processes. researchgate.net Applying these principles to the synthesis of this compound is a critical direction for future manufacturing and development.
Table 3: Comparison of Synthetic Approaches for Thiazole Derivatives
| Parameter | Conventional Synthesis | Green Chemistry Approach |
|---|---|---|
| Solvents | Often uses hazardous or volatile organic solvents. | Employs water, ethanol, or solvent-free conditions. bepls.comyoutube.com |
| Catalysts | May use transition-metal or non-recyclable catalysts. bepls.com | Utilizes reusable solid-supported or green catalysts. researchgate.net |
| Energy Source | Typically relies on conventional heating for long durations. bepls.com | Uses energy-efficient methods like microwave or ultrasonic irradiation. mdpi.com |
| Efficiency | Can involve multiple steps with intermediate purification. | Focuses on one-pot, multi-component reactions for higher atom economy. sruc.ac.uk |
| Waste Generation | Can produce significant amounts of chemical waste. | Aims to minimize by-products and waste streams. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(4-Bromo-5-methylthiazol-2-yl)acetamide with high yield?
- Methodology : Use bromination and acetylation reactions under controlled conditions. For bromination, employ NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Subsequent acetylation can be achieved using acetic anhydride in the presence of a base (e.g., pyridine) to neutralize HBr byproducts. Monitor reaction progress via TLC and optimize stoichiometry to minimize side products .
- Key Parameters : Reaction temperature (60–80°C), solvent polarity, and catalyst/base selection significantly influence yield.
Q. How can researchers effectively purify this compound to achieve high purity?
- Methodology : Employ column chromatography with a gradient elution system (e.g., ethyl acetate/petroleum ether mixtures). For crystallization, use a 50% ethyl acetate and petroleum ether mixture to isolate pure crystals. Validate purity using HPLC (≥95% purity) and confirm structure via H NMR (e.g., characteristic acetamide singlet at δ 2.1 ppm and thiazole proton signals at δ 6.8–7.2 ppm) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology : Combine H/C NMR for functional group identification (e.g., acetamide carbonyl at ~170 ppm in C NMR). Use FT-IR to confirm C=O (1650–1700 cm) and C-Br (600–700 cm) stretches. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (expected [M+H] for CHBrNOS: 246.96) .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using crystallography?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and packing motifs. Use SHELXL for refinement, focusing on the bromine substituent’s electronic effects on the thiazole ring. Compare experimental data with DFT-optimized structures to validate geometry. Note: Anisotropic displacement parameters for Br and S atoms are critical for accurate thermal motion analysis .
- Example : In related bromothiazole derivatives, C-Br bond lengths typically range from 1.89–1.92 Å, while thiazole ring planarity is maintained (<0.02 Å deviation) .
Q. What computational methods predict the reactivity of the bromo substituent in cross-coupling reactions?
- Methodology : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic attack. The bromine atom’s high electrophilicity makes it reactive in Suzuki-Miyaura couplings. Solvent effects (e.g., DMF vs. THF) can be modeled using the polarizable continuum model (PCM) to predict reaction feasibility .
Q. How can researchers reconcile contradictory spectral data for this compound derivatives?
- Methodology : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures. For instance, HMBC correlations between the acetamide carbonyl and thiazole protons confirm regiochemistry. If discrepancies persist (e.g., unexpected H shifts), consider polymorphism or solvent-induced effects and validate via SCXRD .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
